molecular formula C20H13N3O4S B2926914 N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide CAS No. 314275-44-0

N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide

Katalognummer B2926914
CAS-Nummer: 314275-44-0
Molekulargewicht: 391.4
InChI-Schlüssel: GNKXXIIXHZFOLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . This compound also contains a nitro group and a phenoxy group .


Synthesis Analysis

While the exact synthesis of “N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a nitro group, and a phenoxy group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Genotoxicity and Carcinogenicity of Nitro Aromatic Hydrocarbons

Studies have focused on the high mutagenicity of nitro aromatic hydrocarbons for bacteria and mammalian cells, highlighting their potential environmental and health impacts. These compounds, including nitrobenzo[a]pyrenes, exhibit extraordinary mutagenicity, leading to significant carcinogenic risks, particularly in relation to lung cancer due to exposure to particulate pollutants containing these compounds. The mutagenicity of these compounds, as seen in various studies, underscores the importance of further research into their environmental presence and potential health effects (Tokiwa et al., 1994).

Pharmacological Management of Pheochromocytoma

Research into the management of pheochromocytoma, a type of neuroendocrine tumor, has demonstrated the efficacy of sodium nitroprusside and phenoxybenzamine, highlighting their roles in managing hypertensive episodes and providing a reliable regimen for patient preparation for surgery. These findings support the continued use of these agents in the perioperative management of pheochromocytoma, underscoring the need for further investigation into their mechanisms of action and potential applications in other conditions (Daggett et al., 1978), (Prys‐roberts & Farndon, 2002).

Impact on Vascular Surgery and Cardiopulmonary Bypass

The comparison between sodium nitroprusside and phenoxybenzamine in infants undergoing surgery for congenital heart defects indicates that phenoxybenzamine can better maintain organ perfusion on cardiopulmonary bypass and improve peripheral circulation. This research suggests potential applications of these compounds in improving surgical outcomes and patient recovery in vascular and cardiac surgeries (Motta et al., 2005).

Potential Treatment for Disorders of Tyrosine Metabolism

Nitisinone, a compound with a similar functional group, has been investigated for its role in treating hereditary tyrosinemia type 1 (HT-1) and other disorders of tyrosine metabolism. This highlights the broader potential of similarly structured compounds in treating metabolic disorders, suggesting that further research into N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide could uncover additional therapeutic applications (Lock et al., 2014).

Zukünftige Richtungen

Future research could focus on synthesizing “N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide” and studying its properties and potential applications. Given the properties of similar compounds, it could be interesting to explore its potential anti-inflammatory properties .

Eigenschaften

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19(13-6-9-16(10-7-13)27-15-4-2-1-3-5-15)22-20-21-17-11-8-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKXXIIXHZFOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.